molecular formula C24H21ClN2O3S B11324209 7-chloro-N-[5-(3,5-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

7-chloro-N-[5-(3,5-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11324209
M. Wt: 453.0 g/mol
InChI Key: MEEQODITYGRVAN-UHFFFAOYSA-N
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Description

7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxepine core, a thiazole ring, and several functional groups that contribute to its reactivity and biological activity.

Preparation Methods

The synthesis of 7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions

    Benzoxepine Core Synthesis: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted phenol and an appropriate electrophile.

    Thiazole Ring Introduction: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated ketone or aldehyde.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE include other benzoxepine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Some examples of similar compounds are:

  • 2-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE
  • 5-CHLORO-3-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE
  • N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE

These compounds may exhibit different biological activities and chemical properties, highlighting the uniqueness of 7-CHLORO-N-{5-[(3,5-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE.

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

7-chloro-N-[5-[(3,5-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C24H21ClN2O3S/c1-14-6-15(2)8-16(7-14)9-20-13-26-24(31-20)27-23(28)17-4-5-30-22-18(10-17)11-19(25)12-21(22)29-3/h4-8,10-13H,9H2,1-3H3,(H,26,27,28)

InChI Key

MEEQODITYGRVAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C(=CC(=C4)Cl)OC)OC=C3)C

Origin of Product

United States

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